molecular formula C42H60N6O7 B1193653 SW2_110A

SW2_110A

Katalognummer: B1193653
Molekulargewicht: 760.977
InChI-Schlüssel: HEDLPSLAOJYDMT-FETRQNOVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SW2_110A is a novel selective, cell-permeable inhibitor of the CBX8 Chromodomain (ChD), specifically inhibiting the association of CBX8 with chromatin in cells and inhibiting the proliferation of THP1 leukemia cells driven by the MLL-AF9 translocation.

Wissenschaftliche Forschungsanwendungen

Inhibition of Leukemia Cell Proliferation

SW2_110A has demonstrated significant efficacy in preclinical models of leukemia, particularly those driven by the MLL-AF9 translocation. In THP1 leukemia cell lines, treatment with this compound resulted in a marked reduction in the expression of target genes associated with MLL-AF9, including HOXA9. This suggests that this compound effectively disrupts the transcriptional activation mediated by CBX8 in these cancer cells .

Selective Targeting of Epigenetic Readers

The compound's ability to selectively inhibit CBX8 positions it as a valuable tool in cancer research focused on epigenetic modifications. By selectively targeting this chromodomain, researchers can explore the role of CBX8 in various biological processes and its contributions to oncogenesis. The development of this compound exemplifies how DNA-encoded libraries can be utilized to optimize ligands for specific protein targets .

Development through DNA-Encoded Libraries

The synthesis and optimization of this compound were achieved through focused DNA-encoded libraries that allowed for iterative refinement of ligand properties. This approach not only enhanced the potency and selectivity of this compound but also provided insights into structure-activity relationships that are crucial for developing next-generation inhibitors targeting other members of the CBX family .

Case Studies on Binding Affinity

Research has included detailed structural studies using techniques such as X-ray crystallography and mass spectrometry to elucidate the binding interactions between this compound and CBX8. These studies have confirmed the compound's binding mode and provided a framework for further modifications aimed at improving its pharmacological profile .

Future Directions and Potential Developments

The promising results obtained with this compound underscore its potential as a lead compound for developing new therapies targeting epigenetic regulators in cancer. Future research may focus on:

  • Combination Therapies: Exploring the synergistic effects of this compound with other therapeutic agents.
  • Broader Applications: Investigating its efficacy across different cancer types and other diseases linked to dysregulated gene expression.
  • Enhanced Delivery Systems: Developing formulations that improve the bioavailability and cellular uptake of this compound.

Eigenschaften

Molekularformel

C42H60N6O7

Molekulargewicht

760.977

IUPAC-Name

N-((1S,4S,7S,10S)-4-((S)-sec-Butyl)-1-cyclopentyl-7-(4-(diethylamino)butyl)-10-(hydroxymethyl)-2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadec-14-yn-1-yl)-4-phenoxybenzamide

InChI

InChI=1S/C42H60N6O7/c1-6-26-43-39(51)35(28-49)45-40(52)34(21-15-16-27-48(8-3)9-4)44-41(53)36(29(5)7-2)46-42(54)37(30-17-13-14-18-30)47-38(50)31-22-24-33(25-23-31)55-32-19-11-10-12-20-32/h1,10-12,19-20,22-25,29-30,34-37,49H,7-9,13-18,21,26-28H2,2-5H3,(H,43,51)(H,44,53)(H,45,52)(H,46,54)(H,47,50)/t29-,34-,35-,36-,37-/m0/s1

InChI-Schlüssel

HEDLPSLAOJYDMT-FETRQNOVSA-N

SMILES

O=C(N[C@@H](C1CCCC1)C(N[C@@H]([C@@H](C)CC)C(N[C@@H](CCCCN(CC)CC)C(N[C@@H](CO)C(NCC#C)=O)=O)=O)=O)C2=CC=C(OC3=CC=CC=C3)C=C2

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SW2_110A

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SW2_110A
Reactant of Route 2
SW2_110A
Reactant of Route 3
SW2_110A
Reactant of Route 4
SW2_110A
Reactant of Route 5
Reactant of Route 5
SW2_110A
Reactant of Route 6
Reactant of Route 6
SW2_110A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.